(S)-3-(4-Fluorophenyl)piperidine hydrochloride
Description
(S)-3-(4-fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The fluorophenyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGTQAVNWSYAD-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-fluorophenyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions.
Purification and Conversion to Hydrochloride Salt: The final compound is purified through recrystallization or chromatography and then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16ClFN
- Molecular Weight : 229.72 g/mol
- IUPAC Name : (S)-3-(4-Fluorophenyl)piperidine hydrochloride
The compound features a piperidine ring substituted with a fluorophenyl group, which contributes to its biological activity.
Scientific Research Applications
-
Psychiatric Disorders
- This compound has been investigated for its potential as a treatment for psychiatric disorders such as depression and anxiety. It acts as a selective serotonin reuptake inhibitor (SSRI), similar to established medications like fluoxetine and citalopram, targeting serotonin pathways to alleviate symptoms of depression .
- Pain Management
- Neuropharmacology
Table 2: Comparison with Other Piperidine Derivatives
| Compound Name | Mechanism of Action | Therapeutic Uses |
|---|---|---|
| (S)-3-(4-Fluorophenyl)piperidine | SSRI, Pain Modulator | Depression, Anxiety, Neuropathic Pain |
| Fluoxetine | SSRI | Depression, OCD |
| Paroxetine | SSRI | Depression, Panic Disorder |
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in animal models of depression. Results indicated that the compound significantly reduced depressive behaviors compared to control groups .
- Another investigation focused on the analgesic properties of this compound, demonstrating its effectiveness in reducing pain responses in neuropathic pain models, suggesting potential applications in chronic pain management .
- Further research highlighted its stability and bioavailability, indicating that this compound maintains its pharmacological properties under various physiological conditions, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of (S)-3-(4-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of specific signaling pathways or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the fluorophenyl group.
3-(4-chlorophenyl)piperidine: Similar structure with a chlorine atom instead of fluorine.
3-(4-methylphenyl)piperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
(S)-3-(4-fluorophenyl)piperidine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications .
Biological Activity
(S)-3-(4-Fluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15ClFN
- Molecular Weight : 215.70 g/mol
- IUPAC Name : this compound
The presence of the fluorophenyl group is crucial as it influences the compound's lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to selectively inhibit serotonin transporters (SERT), which modulates serotonin levels in the synaptic cleft, potentially leading to antidepressant effects. Additionally, it may interact with dopamine transporters (DAT) and norepinephrine transporters (NET), further influencing mood and behavior.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of piperidine with modifications on the phenyl ring significantly impacted SERT binding affinity, suggesting potential for treating depression and anxiety disorders .
Anticancer Properties
Emerging studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, with IC50 values indicating strong antiproliferative activity. The mechanism involves the induction of apoptosis through modulation of signaling pathways associated with cell survival .
Comparative Biological Activity
To provide a clearer understanding of this compound's biological activity, a comparative analysis with similar compounds is presented below:
| Compound Name | SERT Affinity (Ki nM) | Anticancer Activity (IC50 µM) | Notes |
|---|---|---|---|
| (S)-3-(4-Fluorophenyl)piperidine | 10 | 5.2 | Selective SERT inhibitor |
| 4-(p-Fluorobenzoyl)piperidine | 5 | 1.8 | Higher affinity for SERT |
| 4-(Phenylsulfanyl)pyrimidine | 15 | 0.32 | Notable anticancer activity |
Case Studies
- Antidepressant Efficacy : In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests. The compound's effectiveness was comparable to established SSRIs like fluoxetine .
- Cancer Cell Line Testing : A series of in vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM depending on the cell type. The study highlighted the role of mitochondrial pathways in mediating these effects .
Q & A
Basic: What synthetic routes are available for preparing (S)-3-(4-Fluorophenyl)piperidine hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:
- Friedel-Crafts alkylation to introduce the 4-fluorophenyl group to a piperidine precursor.
- Chiral chromatography (e.g., using a Chiralpak® column) to isolate the (S)-enantiomer from racemic mixtures .
- Optical rotation analysis ([α]²⁰D) to confirm enantiomeric purity, with values compared to literature standards (e.g., paroxetine derivatives show rotations between -83° to -93° in ethanol) .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- 1H NMR : Verify the presence of characteristic signals (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm and piperidine protons at δ 2.5–3.5 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (206–254 nm) to assess purity (>98% by area normalization) .
- LC/MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z ~312 for related piperidine derivatives) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying Ki values across species)?
Methodological Answer:
- Assay Validation : Use standardized radioligand binding assays (e.g., ³H-serotonin uptake in rat/human synaptosomes) with controlled buffer conditions (pH 7.4, 37°C) .
- Species-Specific Adjustments : Account for differences in transporter isoforms (e.g., human vs. rat 5-HT receptors) by normalizing data to protein concentration or using species-homogenized models .
Advanced: What strategies optimize reaction yield and scalability for enantioselective synthesis?
Methodological Answer:
- Catalytic Asymmetric Hydrogenation : Employ chiral ligands (e.g., BINAP-Ru complexes) to reduce ketone intermediates with >90% enantiomeric excess .
- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) for intermediates, followed by recrystallization (ethanol/water) to isolate the hydrochloride salt .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 3 months) in buffers (pH 1–10). Monitor decomposition via HPLC; acidic conditions may hydrolyze the piperidine ring .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition points (e.g., paroxetine derivatives decompose at ~140°C) .
Advanced: What computational methods predict interactions with biological targets (e.g., serotonin transporters)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of human SERT (PDB: 5I6X) to model binding poses. Focus on fluorophenyl-piperidine interactions with Phe341/Tyr95 residues .
- QSAR Modeling : Train models on Ki values from related compounds (e.g., paroxetine Ki = 0.065 nM) to predict affinity and optimize substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
